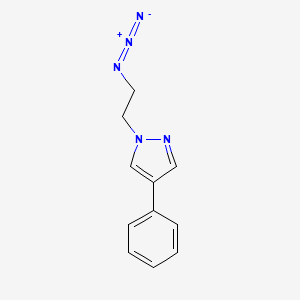

1-(2-azidoethyl)-4-phenyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-(2-azidoethyl)-4-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c12-15-13-6-7-16-9-11(8-14-16)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKGJXLSINBVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Scientific Research Applications

Medicinal Applications

- Antimicrobial Activity : Pyrazole derivatives, including 1-(2-azidoethyl)-4-phenyl-1H-pyrazole, have been extensively studied for their antibacterial and antifungal properties. Research indicates that compounds with pyrazole scaffolds exhibit significant activity against a range of pathogenic bacteria and fungi. For instance, derivatives have shown effectiveness against E. coli, S. aureus, and A. flavus with minimum inhibitory concentration (MIC) values as low as 12.5 mg/mL, indicating strong potential for therapeutic use in treating infections .

- Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, with studies demonstrating that certain pyrazole derivatives can outperform standard anti-inflammatory drugs such as diclofenac sodium . This highlights the potential for developing new anti-inflammatory medications based on this scaffold.

- Anticancer Activity : Pyrazole derivatives have also been investigated for their anticancer properties. Some compounds have shown promising results in inhibiting cancer cell proliferation in various human tumor cell lines, including MCF-7 and HCT116, with IC50 values indicating potent activity . This suggests that this compound could serve as a lead compound for further development in cancer therapy.

Agricultural Applications

- Pesticidal Properties : The pyrazole structure is recognized for its utility in agrochemicals. Derivatives of pyrazole have been synthesized and evaluated for their efficacy as fungicides and insecticides. For example, compounds derived from pyrazoles have shown significant activity against phytopathogenic fungi, making them suitable candidates for agricultural pest control .

- Herbicide Development : The compound's ability to interfere with plant growth mechanisms positions it as a potential herbicide candidate. Research into its mechanism of action could lead to the development of new herbicides that are more effective and environmentally friendly compared to existing options .

Materials Science Applications

- Fluorescent Dyes : Pyrazole derivatives are used in the formulation of fluorescent materials due to their unique photophysical properties. This application is particularly relevant in the textile industry where they serve as dyes for various fabrics, enhancing color vibrancy and durability .

- Photographic Materials : The compound's chemical properties allow it to be utilized in photographic applications as color couplers and sensitizers, contributing to advancements in imaging technologies .

Case Study 1: Antimicrobial Efficacy

A series of novel pyrazole derivatives were synthesized and tested for antimicrobial activity against common pathogens. Among these, one derivative exhibited an MIC value of 12.5 mg/mL against S. aureus, demonstrating significant antibacterial potential . The study emphasizes the importance of structural modifications in enhancing bioactivity.

Case Study 2: Anti-inflammatory Activity

In a comparative study assessing the anti-inflammatory effects of various pyrazole derivatives, one compound demonstrated superior efficacy compared to diclofenac sodium in reducing paw edema in animal models . This supports the hypothesis that specific substitutions on the pyrazole ring can enhance therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Heterocyclic Core Variations

- Heterocycle Impact :

- Pyrazole vs. Tetrazole : Pyrazoles are less electron-deficient than tetrazoles, affecting their coordination chemistry. The tetrazole-based copper complex in forms layered polymeric structures, whereas pyrazole derivatives are more commonly used in drug design due to metabolic stability .

- Imidazole vs. Pyrazole : Imidazoles (two adjacent nitrogen atoms) exhibit stronger hydrogen-bonding capacity, influencing their antibacterial activity. The nitro group in 1-(2-azidoethyl)-2-methyl-5-nitro-1H-imidazole enhances electrophilicity, enabling interactions with bacterial enzymes .

Key Research Findings and Trends

Preparation Methods

Pyrazole Core Synthesis via Cyclocondensation

The fundamental step in preparing substituted pyrazoles is the construction of the pyrazole ring. The most common approach involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents.

Cyclocondensation of Hydrazines with 1,3-Diketones or Enaminones : Hydrazine derivatives react with 1,3-diketones or enaminones to form pyrazolines, which upon oxidation or treatment with base yield pyrazoles. This method allows substitution at various positions on the pyrazole ring depending on the starting materials. For example, Katritzky et al. utilized α-benzotriazolylenones and phenylhydrazines to synthesize tetrasubstituted pyrazoles with good yields (50–94%) by exploiting the acidic proton at the α-position for functionalization at the 4-position of the pyrazole nucleus.

One-Pot Pyrazole Formation from Alkynes and Hydrazine Hydrochlorides : Wan and Liu et al. demonstrated a one-pot method involving alkynes, enaminones, and hydrazine hydrochlorides leading to pyrazoles in moderate to good yields (51%–75%). This method incorporates Sonogashira coupling and cyclization steps, enabling functionalization at various positions.

Synthesis from Phenacyl Bromides and Benzal Hydrazones : Another effective method involves the reaction of phenacyl bromides with aryl hydrazones under acidic conditions, often catalyzed by hydrochloric acid and sometimes iodine/DMSO as oxidants, to yield 3,5-diarylpyrazoles in good to excellent yields (up to 83%). This approach is versatile for preparing pyrazoles with various aryl substitutions.

Summary Table of Preparation Methods

Research Findings and Notes

The acidity of protons adjacent to functional groups such as benzotriazole enhances regioselective functionalization at the 4-position of pyrazoles, facilitating access to tetrasubstituted derivatives.

Acid catalysis is critical in cyclocondensation reactions involving phenacyl bromides and hydrazones, with HCl promoting intermediate formation and ring closure.

Electron-donating groups on acetophenones tend to slow down pyrazole formation, while electron-withdrawing groups may inhibit reaction progress.

Safety considerations are important when handling azido compounds; thus, indirect methods involving halide precursors and sodium azide are preferred in some protocols.

Copper-catalyzed azide-alkyne cycloaddition is a powerful tool for further functionalization of pyrazole derivatives with azide groups, enabling the synthesis of hybrid molecules with potential pharmacological applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(2-azidoethyl)-4-phenyl-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer :

- Hydrazine Cyclocondensation : React ethyl acetoacetate derivatives with substituted hydrazines (e.g., 2-azidoethylhydrazine) under reflux in ethanol. Optimize pH (5–6) to favor pyrazole ring formation, as demonstrated in analogous syntheses of pyrazole-4-carboxylic acids .

- Regioselective Approaches : Use N-tosylhydrazones with palladium catalysts to control regiochemistry, ensuring the azidoethyl group occupies the N1 position. Reaction temperatures (80–120°C) and solvent polarity (e.g., DMF vs. THF) significantly impact yield .

- Post-Functionalization : Introduce the azido group via nucleophilic substitution on pre-synthesized 1-(2-chloroethyl)-4-phenyl-1H-pyrazole using NaN₃ in DMF at 60°C .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Single-Crystal XRD : Resolve regiochemistry and confirm the azidoethyl substituent’s position, as applied to structurally related pyridylpyrazoles .

- Spectroscopic Analysis :

- IR : Detect the azide stretch (~2100 cm⁻¹) and pyrazole C=N absorption (~1600 cm⁻¹).

- ¹H/¹³C NMR : Identify proton environments (e.g., phenyl protons at δ 7.2–7.6 ppm, azidoethyl CH₂ at δ 3.5–4.0 ppm) .

- DFT Calculations : Validate spectral data by comparing computed vs. experimental IR/NMR spectra, as done for pyrazole-4-carboxylic acid derivatives .

Q. What safety protocols are essential for handling the azidoethyl group in this compound?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent azide decomposition .

- Handling : Use explosion-proof equipment and avoid contact with reducing agents (e.g., metal powders) or heat sources >50°C to mitigate explosion risks .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Conduct reactions in fume hoods to limit inhalation of azide vapors .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole synthesis be addressed when introducing the azidoethyl group?

- Methodological Answer :

- Pre-Organized Intermediates : Use sterically hindered hydrazines (e.g., 2-azidoethylhydrazine with bulky R-groups) to direct substitution to the N1 position, as shown in regioselective syntheses of 1,3,5-trisubstituted pyrazoles .

- Microwave-Assisted Synthesis : Reduce reaction times (10–30 min vs. 12 hrs) and improve regiocontrol via rapid, uniform heating, achieving >85% yield in analogous pyrazole systems .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Perform DSC/TGA analysis to identify decomposition thresholds (typically >120°C for azides). Avoid prolonged heating above 60°C during synthesis .

- pH Sensitivity : Test stability in buffers (pH 3–10). Azidoethyl groups hydrolyze rapidly under acidic conditions (pH <4), forming ethylamine byproducts. Neutral/basic conditions (pH 7–10) enhance stability .

Q. How can computational methods (e.g., DFT) predict reactivity and optimize synthetic pathways for this compound?

- Methodological Answer :

- Transition-State Modeling : Calculate activation energies for cyclocondensation steps to identify rate-limiting stages. Optimize solvent polarity (ε) and temperature computationally before lab trials .

- Electrostatic Potential Maps : Predict nucleophilic/electrophilic sites on the pyrazole ring to guide functionalization strategies .

Q. What contradictions exist in reported synthetic yields for azide-containing pyrazoles, and how can they be resolved?

- Methodological Answer :

- Contradictions : Discrepancies in yields (40–90%) arise from azide purity and solvent choice (e.g., DMF vs. acetonitrile).

- Resolution : Pre-dry NaN₃ at 100°C for 24 hrs to remove moisture. Use anhydrous DMF with molecular sieves to minimize side reactions .

Q. How can this compound be applied in click chemistry for drug discovery?

- Methodological Answer :

- CuAAC Reactions : React with alkynes (e.g., propargyl esters) under Cu(I) catalysis to form triazole-linked conjugates. Optimize catalyst loading (1–5 mol%) and reaction time (2–6 hrs) .

- Biological Probes : Use the azide group to tag proteins or nucleic acids via strain-promoted azide-alkyne cycloaddition (SPAAC), avoiding copper toxicity in live-cell imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.